molecular formula C15H17NO2 B13908965 benzyl (3R)-3-ethynylpiperidine-1-carboxylate

benzyl (3R)-3-ethynylpiperidine-1-carboxylate

Cat. No.: B13908965
M. Wt: 243.30 g/mol
InChI Key: KBNFDNHGSXITIT-ZDUSSCGKSA-N
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Description

Benzyl (3R)-3-ethynylpiperidine-1-carboxylate (CAS 2381640-98-6) is a chiral piperidine derivative with a molecular formula of C₁₅H₁₇NO₂ and a molecular weight of 243.3 g/mol . The compound features a benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen and a terminal ethynyl substituent at the (3R)-position. This ethynyl group confers reactivity for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), making it valuable in drug discovery, bioconjugation, and materials science. It is classified as a heterocyclic building block and is typically supplied with ≥97% purity for research and industrial applications .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

benzyl (3R)-3-ethynylpiperidine-1-carboxylate

InChI

InChI=1S/C15H17NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2/t13-/m0/s1

InChI Key

KBNFDNHGSXITIT-ZDUSSCGKSA-N

Isomeric SMILES

C#C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C#CC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of benzyl (3R)-3-ethynylpiperidine-1-carboxylate typically involves the following key steps:

  • Construction of the piperidine ring with stereochemical control at the 3-position.
  • Introduction of the ethynyl group via alkynylation.
  • Installation or retention of the benzyl carboxylate protecting group on the nitrogen.

The synthetic challenge lies in achieving high enantioselectivity for the (3R) center and efficient incorporation of the ethynyl substituent without racemization or side reactions.

Enantioselective Alkynylation

One of the most effective methods to introduce the ethynyl group at the 3-position of the piperidine ring involves copper-catalyzed enantioselective alkynylation of a suitable piperidine precursor. This approach uses chiral ligands to achieve enantioselectivities exceeding 90% in related systems, which is critical for obtaining the (3R) isomer.

Reaction Scheme (Conceptual)
  • Starting from a 3-keto or 3-oxo piperidine derivative protected as a benzyl carboxylate.
  • Copper-catalyzed addition of a terminal alkyne (ethyne equivalent) to the 3-position carbonyl.
  • Use of chiral ligands such as (S,S,Ra)-UCD-Phim to induce stereocontrol.
  • Work-up to isolate this compound.

This method offers high yield and stereoselectivity, making it suitable for pharmaceutical intermediate synthesis.

Protection and Deprotection Strategies

The benzyl carboxylate group serves as a protecting group for the piperidine nitrogen during the synthetic sequence. It is typically introduced early in the synthesis or retained from a precursor. This group is stable under alkynylation conditions and can be removed later by hydrogenolysis or acid hydrolysis if needed.

Alternative Synthetic Routes

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield/Notes
Enantioselective copper-catalyzed alkynylation 3-keto benzyl piperidine derivative Copper catalyst, chiral ligand Mild, controlled temperature High enantioselectivity (>90%)
Formamidine acetate reaction Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride Sodium methoxide, formamidine acetate Reflux in methanol, 16 h 55-61% yield, intermediate stage
Phase-transfer catalysis (patent) Benzyl chloride, nicotinic acid (related system) K2CO3/Na2CO3 + quaternary ammonium salt Aqueous buffered, 80°C, 1-2 h >90% yield, high purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ethynyl group, converting it to an ethyl or ethylene group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethynyl group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Ethyl or ethylene derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (3R)-3-ethynylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of benzyl (3R)-3-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares benzyl (3R)-3-ethynylpiperidine-1-carboxylate with analogous piperidine and pyrrolidine derivatives, focusing on structural features, reactivity, and applications.

Substituent-Specific Comparisons

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Molecular Formula Substituent(s) Key Functional Group Reactivity Applications Reference
This compound (2381640-98-6) C₁₅H₁₇NO₂ Ethynyl (C≡CH) at 3R Click chemistry (CuAAC) Bioconjugation, drug intermediates
(R)-Benzyl 3-formylpiperidine-1-carboxylate (435275-28-8) C₁₄H₁₇NO₃ Formyl (CHO) at 3R Nucleophilic addition (e.g., Wittig) Aldehyde-mediated coupling reactions
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate (2007919-21-1) C₁₄H₁₉NO₃ Hydroxyl (OH) and methyl (CH₃) at 3S Hydrogen bonding, oxidation to ketone Chiral alcohol intermediates
Ethyl (3R,4S)-1-benzyl-3-hydroxypiperidine-4-carboxylate (912572-35-1) C₁₅H₂₁NO₃ Hydroxyl (OH) at 3R, ethyl ester at 4 Ester hydrolysis, hydrogen bonding Prodrug synthesis, chiral scaffolds
3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester (73664-83-2) C₁₆H₂₄N₂O₂ Ethylaminomethyl (CH₂NHCH₂CH₃) at 3 Amine-mediated coupling (e.g., amide) Peptide-like drug candidates
Physicochemical Properties
  • Polarity : Hydroxyl-containing derivatives (e.g., CAS 2007919-21-1) exhibit higher polarity than the ethynyl or formyl analogs, impacting solubility in aqueous vs. organic media .
  • Stability : Ethynyl and formyl groups may require inert storage conditions (e.g., argon) due to oxidation or moisture sensitivity, whereas hydroxyl and ester groups are more stable .

Biological Activity

Benzyl (3R)-3-ethynylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperidine structure, which contributes to its biological activity. The compound's molecular formula is C13H15NO2C_{13}H_{15}NO_2, and it has a molecular weight of 233.26 g/mol. The presence of the ethynyl group and the benzyl substituent are significant for its interaction with biological targets.

The biological activity of this compound primarily involves its role as a modulator of various signaling pathways. Research indicates that it may act as a covalent inhibitor of TEAD proteins, which are crucial in the Hippo signaling pathway. This pathway is involved in regulating cell growth and proliferation.

Key Findings:

  • TEAD Inhibition : Studies have shown that this compound can inhibit palmitoylation of TEAD proteins, disrupting their association with YAP, a key regulator in cancer progression .
  • Cell Cycle Effects : Treatment with this compound has been associated with cell cycle arrest at the G1 phase in certain cancer cell lines, indicating its potential as an anti-cancer agent .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
TEAD InhibitionDisruption of YAP-TEAD interaction
Cell Cycle ArrestG1 phase arrest in cancer cells
Antiproliferative ActivityReduced proliferation in various cancer lines

Case Study 1: Cancer Cell Lines

In a study examining the effects on various cancer cell lines, this compound was shown to selectively inhibit cell growth in YAP/TEAD-dependent cancers. The PRISM assay indicated that certain barcoded cancer cell lines exhibited vulnerability to this compound, highlighting its potential for targeted cancer therapy .

Case Study 2: Antitubercular Activity

Although primarily studied for its anticancer properties, there is emerging interest in the compound's antibacterial potential. A related study on structurally similar compounds demonstrated significant activity against drug-resistant Mycobacterium tuberculosis strains, suggesting that further exploration of this compound could yield valuable insights into its antibacterial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzyl (3R)-3-ethynylpiperidine-1-carboxylate, and how can stereochemical integrity be preserved?

  • Methodology : The compound’s synthesis typically involves piperidine ring functionalization. A common approach is to start with (3R)-3-hydroxypiperidine derivatives (e.g., benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate) and perform ethynylation via Sonogashira coupling or acetylene substitution under palladium catalysis . Protecting group strategies (e.g., benzyloxycarbonyl) are critical to prevent side reactions. Stereochemical preservation requires chiral auxiliaries or asymmetric catalysis, as demonstrated in analogous piperidine carboxylate syntheses using iridium catalysts for enantioselective amination .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the ethynyl group (δ ~2.5–3.5 ppm for sp-hybridized protons) and piperidine ring conformation .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous stereochemical confirmation, SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. Crystallization conditions (e.g., solvent polarity, temperature) must optimize single-crystal growth .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Keep in sealed containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the ethynyl group. Avoid exposure to moisture, as hydrolysis of the carboxylate ester may occur .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood. While no acute toxicity data exists for this specific compound, structurally similar piperidine derivatives show low to moderate hazards .

Advanced Research Questions

Q. How can enantioselective synthesis of (3R)-configured piperidine derivatives be optimized?

  • Methodology :

  • Catalytic Asymmetric Synthesis : Iridium-catalyzed allylic amination (as in the synthesis of benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate) achieves >90% enantiomeric excess (ee) via chiral ligand coordination. Reaction parameters (solvent polarity, temperature, ligand-to-metal ratio) must be systematically varied for optimization .
  • Chiral Chromatography : SFC (supercritical fluid chromatography) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomers and quantify ee .

Q. What challenges arise in crystallographic analysis of ethynyl-substituted piperidine derivatives, and how are they resolved?

  • Methodology :

  • Crystal Twinning : Ethynyl groups can induce disorder, leading to twinned crystals. SHELXD and SHELXE are used for structure solution, while twin refinement in SHELXL improves data accuracy .
  • Data Collection : High-resolution synchrotron radiation (λ < 1 Å) is recommended for weakly diffracting crystals. Data merging and scaling require careful handling of anisotropic displacement parameters .

Q. How can computational methods predict reactivity and regioselectivity in further functionalization of this compound?

  • Methodology :

  • DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) models ethynyl group reactivity in cycloadditions (e.g., Huisgen click reactions). Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites .
  • MD Simulations : Molecular dynamics (e.g., AMBER force fields) predict conformational stability of the piperidine ring in solvent environments, guiding reaction design .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for similar piperidine carboxylates: How to troubleshoot?

  • Analysis :

  • Protection-Deprotection Efficiency : Yields vary due to incomplete Boc/benzyl group removal (e.g., acidic conditions may degrade ethynyl groups). TLC monitoring and alternative deprotection agents (e.g., TFA/Et3_3SiH) improve consistency .
  • Catalyst Batch Variability : Palladium catalysts (e.g., Pd(PPh3_3)4_4) may lose activity if improperly stored. ICP-MS analysis of catalyst purity is advised .

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